molecular formula C5H7NO3 B8804068 (s)-4-Ethyloxazolidine-2,5-dione

(s)-4-Ethyloxazolidine-2,5-dione

Cat. No.: B8804068
M. Wt: 129.11 g/mol
InChI Key: ONNRRRLKTSGVFD-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-4-Ethyloxazolidine-2,5-dione is a chiral heterocyclic compound featuring a five-membered oxazolidine ring with two ketone groups at positions 2 and 3. The 4-position is substituted with an ethyl group, and the stereocenter at this position adopts the S-configuration. Oxazolidine diones are known for their synthetic versatility, serving as intermediates in pharmaceutical chemistry and asymmetric catalysis. Its structural uniqueness lies in the combination of the ethyl substituent and the dione system, which may influence solubility, stability, and intermolecular interactions compared to analogous compounds .

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(4S)-4-ethyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C5H7NO3/c1-2-3-4(7)9-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1

InChI Key

ONNRRRLKTSGVFD-VKHMYHEASA-N

Isomeric SMILES

CC[C@H]1C(=O)OC(=O)N1

Canonical SMILES

CCC1C(=O)OC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (s)-4-Ethyloxazolidine-2,5-dione, we compare it with structurally related heterocyclic diones, focusing on synthesis, properties, and bioactivity.

Structural Analogues

Oxazolidine-2,4-dione Derivatives Structure: Similar oxazolidine backbone but with diones at positions 2 and 4 instead of 2 and 4. Substituents vary (e.g., acetyl, benzyl). Synthesis: Prepared via cyclization of α-amino acids or catalytic methods, as described in studies on 1-oxazolidine-2,4-dione derivatives . Properties: Higher ring strain due to dione positioning, leading to reactivity in nucleophilic additions. Bioactivity: Limited data, but derivatives are explored for antimicrobial and enzyme inhibition properties.

Piperazine-2,5-diones (Diketopiperazines) Structure: Six-membered piperazine ring with diones at positions 2 and 5. Examples include (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM against H1N1) . Synthesis: Cyclization of dipeptides or microbial fermentation (e.g., marine actinomycetes). Properties: UV absorption at 220–340 nm; moderate solubility in polar solvents. Bioactivity: Antiviral (H1N1), anti-inflammatory, and cytotoxic effects .

Pyrrolidine-2,5-diones

  • Structure : Five-membered pyrrolidine ring with diones. Example: N-substituted derivatives synthesized via 1,3-dipolar cycloaddition .
  • Synthesis : Stereoselective methods using cycloaddition reactions.
  • Properties : Enhanced antioxidant activity (e.g., DPPH radical scavenging EC₅₀ values < 50 μM).
  • Bioactivity : Antioxidant and antibacterial activities .

Thiazolidine-2,4-diones

  • Structure : Thiazolidine ring with diones at positions 2 and 4. Example: Pioglitazone (antidiabetic drug).
  • Synthesis : Condensation of thiazolidine precursors with ketones.
  • Properties : High metabolic stability; used in pharmaceuticals.
  • Bioactivity : PPAR-γ agonism for diabetes treatment .

Comparative Analysis

Parameter This compound Oxazolidine-2,4-dione Piperazine-2,5-dione Pyrrolidine-2,5-dione Thiazolidine-2,4-dione
Ring Type Oxazolidine (O, N) Oxazolidine (O, N) Piperazine (2N) Pyrrolidine (N) Thiazolidine (S, N)
Dione Positions 2,5 2,4 2,5 2,5 2,4
Key Substituent 4-Ethyl (S-configuration) Variable (e.g., benzyl) Benzylidene, isobutyl N-Alkyl groups Aryl/heteroaryl groups
Synthetic Method Not explicitly reported* Cyclization of α-amino acids Dipeptide cyclization 1,3-Dipolar cycloaddition Condensation reactions
Bioactivity Underexplored Antimicrobial potential Antiviral (H1N1) Antioxidant Antidiabetic
Lipophilicity (Predicted) High (due to ethyl group) Moderate Moderate to high Variable High (aryl substituents)

*Inferred from analogous oxazolidine syntheses .

Key Research Findings

  • Stereochemical Impact : The S-configuration in this compound may enhance enantioselective interactions in catalysis or drug-receptor binding, though this requires validation .
  • Biological Potential: Piperazine-2,5-diones exhibit strong antiviral activity (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1) , suggesting that this compound could be optimized for similar targets.

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